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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of high-
quality Transmission Electron Microscopy (TEM) samples for the analysis of Aluminum-Copper
(Al-Cu) interfaces. The selection of an appropriate sample preparation technique is critical for
preserving the integrity of the interface and obtaining reliable analytical results. Four major
techniques are covered: Focused lon Beam (FIB), Electropolishing, Cross-sectional
Mechanical Polishing and lon Milling, and Ultramicrotomy.

Focused lon Beam (FIB)

Focused lon Beam (FIB) is a versatile technique for site-specific TEM sample preparation,
allowing for the extraction of a thin lamella from a precise location of interest at the Al-Cu
interface.[1] This method is particularly advantageous for examining specific features or
defects. However, care must be taken to minimize ion beam-induced damage, especially when
using a Gallium (Ga+) ion source, which can cause amorphization and implantation artifacts in
aluminum alloys.[2] The use of a lower energy cleaning step is crucial to remove the damaged
surface layer.[3]

Quantitative Data for FIB Preparation of Al-Cu Samples
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Parameter

Value

Notes

Protective Layer Deposition

Electron Beam Deposition (Pt)

2 kv, 0.21-1.6 nA

Initial layer to protect the

sample surface.[2]

lon Beam Deposition (Pt) 30 kV, ~0.23 nA Thicker protective layer.[4]
Bulk Milling (Rough Cut)

For initial trenching and
lon Beam Voltage 30 kV )

material removal.[2]

Higher currents for faster
lon Beam Current 1-9.4 nA o

milling.[2][4]
Lamella Thinning

For thinning the lamella to ~1
lon Beam Voltage 30 kV

Hm.[3]
lon Beam Current 0.75 nA Intermediate thinning step.[3]
Final Thinning/Cleaning

To reduce amorphous layer
lon Beam Voltage 5kV )

thickness.[3]

Gentle cleaning of the sample
lon Beam Current 0.21 nA

surface.[3]

. Final step to minimize surface

Low-Energy Cleaning 2kV, 0.15nA

damage.[3]

Stage Tilt

Milling Angle

1.0° - 1.2° from parallel

For thinning steps to create a

wedge shape.[3]

Eucentric Tilt

52°

Standard tilt for FIB operations.
[5]

Experimental Protocol for FIB
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Protective Layer Deposition:

o Deposit a thin layer of platinum (Pt) using an electron beam (2 kV, 0.21-1.6 nA) to protect
the region of interest from ion beam damage.[2]

o Follow with a thicker Pt layer using the ion beam (30 kV, ~0.23 nA).[4]
Trench Milling:

o Mill two trenches on either side of the region of interest using a high ion beam current
(e.g., 30 kV, 1-9.4 nA).[2][4]

Lamella Extraction (Lift-out):

o Perform a "U-cut" to free the bottom and sides of the lamella.

o Weld a micromanipulator needle to the lamella.

o Cut the remaining attachment and lift the lamella out.

Mounting:

o Transfer the lamella to a TEM grid and weld it in place using ion beam-deposited Pt.
Thinning:

o Thin the lamella from both sides using a 30 kV ion beam with decreasing current (e.g.,
starting at 0.75 nA).[3] The sample should be tilted slightly (1.0-1.2°) to the beam.[3]

Final Cleaning:

o Perform a final thinning and cleaning step at a lower voltage (e.g., 5 kV, 0.21 nA) to reduce
the thickness of the amorphous layer.[3]

o Afinal "polishing” step at an even lower voltage (e.g., 2 kV, 0.15 nA) is recommended to
minimize surface damage.[3]
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Start: Al-Cu Sample
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(Electron & lon Beam)

;

2. Trench Milling
(High Current lon Beam)

;

3. Lamella Lift-out
(Micromanipulator)

i

4. Mount on TEM Grid

'

5. Lamella Thinning
(Decreasing lon Current)

;

6. Final Cleaning
(Low kV lon Beam)

TEM Ready Sample

Click to download full resolution via product page

FIB-SEM experimental workflow.

Electropolishing
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Electropolishing is a classic method for preparing large, electron-transparent areas in metallic
samples. For Al-Cu alloys, this technique can produce high-quality samples, but it is crucial to
control the parameters to avoid artifacts such as the formation of a Cu-rich layer on the surface.
[6] This method is not site-specific.

Quantitatiye Data for ElQQtIQpQ“SIIiIIg of Al-Cu Samples

Parameter Value Notes

1/3 Nitric Acid (HNOs) in 2/3 A common electrolyte for Al

Electrolyte Composition
Methanol (CH3OH) alloys.[6]

Low temperatures provide
Temperature -25°Cto-30 °C better control over the

polishing rate.[6]

The optimal voltage depends

Voltage 15-25V on the specific alloy and setup.
[7]

Starting thickness of the

Initial Sample Thickness ~100 pm )
punched disk.[8]

] o Polishing is stopped upon the
Final Sample State Perforated thin foil
appearance of a small hole.

Experimental Protocol for Electropolishing

e Sample Pre-thinning:

o Mechanically grind the Al-Cu sample to a thickness of approximately 100 um.[8]
e Disk Punching:

o Punch out a 3 mm diameter disk from the thinned sample.
o Electrolyte Preparation:

o Prepare the electrolyte solution of 1 part nitric acid to 2 parts methanol. Cool the solution
to between -25 °C and -30 °C in the electropolishing apparatus.[6]
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» Electropolishing:

o Mount the 3 mm disk in the sample holder of a twin-jet electropolisher.

o Apply a voltage in the range of 15-25 V.[7]

o The process is complete when a small hole is detected by the instrument's optical sensor.
e Cleaning:

o Immediately after perforation, rinse the sample thoroughly with methanol to remove any
residual electrolyte.

o Carefully handle the fragile, thinned sample.
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l
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'

3. Twin-Jet Electropolishing
(HNO3/Methanol, -25°C, 15-25V)

l

4. Stop at Perforation

l

5. Rinse with Methanol

TEM Ready Sample
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Electropolishing experimental workflow.

Cross-sectional Mechanical Polishing and lon
Milling
This technique involves creating a cross-section of the Al-Cu interface by gluing two pieces of

the sample face-to-face, followed by mechanical polishing to a thickness of a few micrometers,
and a final thinning to electron transparency using a broad beam of low-energy ions.
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Quantitative Data for Mechanical Polishing and lon

Parameter Value Notes

Mechanical Polishing

Sequential polishing with

Abrasive Grit Sizes 30, 15,9,6,3,1,0.1 um ) o
decreasing grit size.[1]
Final Polished Thickness 10-15 pm Before ion milling.[1]
lon Milling
Commonly used for broad
lon Source Argon (Ar+) ) o
beam ion milling.
lon Beam Voltage 4 keV Initial milling voltage.[1]
Incident Angle 4° Initial milling angle.[1]
) ) To remove the amorphized
Final Cleaning Voltage <1keV
layer.
Final Cleaning Angle Lower angle For final surface polishing.

Experimental Protocol for Mechanical Polishing and lon
Milling

e Sample Sectioning and Bonding:
o Cut two pieces of the Al-Cu sample containing the interface of interest.
o Glue the two pieces face-to-face with a suitable epoxy.

« Slicing and Mounting:
o Cut a thin slice from the bonded sample, perpendicular to the interface.

o Mount the slice on a support grid.
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e Mechanical Polishing:

o Mechanically polish the cross-section using a series of abrasive papers or diamond
lapping films with progressively finer grit sizes (e.g., from 30 pm down to 0.1 pm).[1]

o Continue polishing until the sample thickness is approximately 10-15 pm.[1]
e Dimpling (Optional):

o Create a dimple in the center of the sample to reduce the amount of material that needs to
be removed by ion milling.

e lon Milling:
o Place the sample in an ion milling system.

o Mill both sides of the sample with Ar+ ions at an energy of around 4 keV and an incident
angle of 4°.[1]

o Continue milling until a small hole appears at the interface.
e Final Low-Energy Milling:

o Perform a final milling step at a lower energy (<1 keV) and a shallower angle to remove
any amorphous layers created during the higher-energy milling.
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Mechanical Polishing and lon Milling workflow.

Ultramicrotomy
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Ultramicrotomy can be used to prepare thin sections of soft metals and alloys like aluminum.[9]
This technique involves cutting ultra-thin slices (50-100 nm) from a block of the sample using a
diamond knife. For Al-Cu alloys, embedding the sample in a resin is necessary to provide

support during sectioning.

Parameter Value Notes
Embedding
] ) ] Provides necessary support for
Resin Type Epoxy or acrylic resin o
sectioning.[10]
Trimming
Block Face Size ~1-2 mm in diameter For optimal sectioning.[6]
Sectioning
) ] ) Essential for cutting metallic
Knife Type Diamond knife
samples.[10]
] ) For electron transparency in
Section Thickness 50 - 100 nm
TEM.[10]
) Varies depending on the
Cutting Speed 0.5-1.5mm/s )
sample and resin hardness.[6]
Collection
] ] Sections are floated on a water
Collection Medium Water

bath.[10]

Experimental Protocol for Ultramicrotomy

o Sample Preparation and Embedding:
o Excise a small piece of the Al-Cu sample containing the interface.

o Dehydrate the sample if necessary.
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o Embed the sample in a suitable resin (e.g., epoxy) and allow it to fully cure.[10]
Trimming:

o Trim the embedded sample block to create a small, flat face (~1-2 mm in diameter) that
exposes the Al-Cu interface.[6] The face is often trimmed into a trapezoid shape.

Sectioning:

o Mount the trimmed block in the ultramicrotome.

o Use a diamond knife to cut thin sections (50-100 nm) from the block face.[10] The cutting
speed should be slow and consistent (e.g., 0.5-1.5 mm/s).[6]

Section Collection:

o The thin sections will float onto the surface of a water bath attached to the knife.

o Carefully collect the sections onto a TEM grid.

Drying:

o Allow the grids to dry completely before inserting them into the TEM.
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Start: Small Al-Cu Sample
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l
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Ultramicrotomy experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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